Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .
Major Products Formed
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .
Scientific Research Applications
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It shows promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: It can be used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . The compound’s structure allows it to interact with a wide range of receptor targets, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif present in many natural products and drugs.
Pyridine: A significant class of organic compounds with various pharmacological effects.
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its combined thiazole and pyridine structure, which enhances its pharmacological potential and synthetic versatility .
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12) |
InChI Key |
VPJGQKRRLMVBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(S2)N)C |
Origin of Product |
United States |
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